1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

regioisomer lipophilicity medicinal chemistry

1-(2-Fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine (CAS 1856059-27-2) is a fully synthetic, trisubstituted pyrazole-3-amine designed for advanced medicinal chemistry. The 2-fluoroethyl group enhances metabolic stability, while the para-methoxybenzyl amine provides a hydrogen-bond-accepting pharmacophore. With cLogP 2.64 and a single unsubstituted C5 position, this scaffold is ideal for FLT3/ROS1 kinase inhibitor SAR, CB1 ligand exploration, and benchmarking C–H activation methodologies. Procure this ready-to-derivatize intermediate for focused library synthesis.

Molecular Formula C14H18FN3O
Molecular Weight 263.31 g/mol
Cat. No. B11740204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine
Molecular FormulaC14H18FN3O
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1NCC2=CC=C(C=C2)OC)CCF
InChIInChI=1S/C14H18FN3O/c1-11-10-18(8-7-15)17-14(11)16-9-12-3-5-13(19-2)6-4-12/h3-6,10H,7-9H2,1-2H3,(H,16,17)
InChIKeyHRPBOCPVFWXVCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine: A Structurally Defined Pyrazole-3-amine Scaffold for Targeted Medicinal Chemistry


1-(2-Fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine (CAS 1856059-27-2) is a fully synthetic, trisubstituted pyrazole-3-amine derivative with the molecular formula C₁₄H₁₈FN₃O and a molecular weight of 263.31 g/mol . The compound incorporates a 1-(2-fluoroethyl) group on the pyrazole nitrogen, a 4-methyl substituent at the pyrazole 4-position, and an N-(4-methoxybenzyl) amine at the 3-position, giving it a distinct substitution pattern within the broader pyrazole-3-amine class. Pyrazole-3-amines serve as privileged scaffolds in medicinal chemistry, with documented applications as kinase inhibitors (e.g., FLT3, ROS1) and cannabinoid receptor ligands [1]. The specific combination of fluoroethyl and 4-methoxybenzyl substituents distinguishes this compound from simpler pyrazole-3-amine building blocks and positions it as a more advanced intermediate for structure–activity relationship (SAR) exploration or focused library synthesis.

Critical Structural Determinants in 1-(2-Fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine That Preclude Simple Analog Interchange


Within the pyrazole-3-amine class, substitution patterns on the pyrazole N1, C4, and exocyclic amine profoundly influence both physicochemical properties and target engagement. The 1-(2-fluoroethyl) group modulates lipophilicity and metabolic stability via the electron-withdrawing fluorine atom, while the 4-methoxybenzyl substituent on the 3-amino group introduces a hydrogen-bond-accepting motif that can direct selectivity toward targets preferring anisole-like aromatic interactions [1]. Replacing this compound with a simpler N-benzyl or N-unsubstituted analog eliminates the methoxy hydrogen-bonding capability, potentially altering binding poses in kinase ATP pockets or receptor orthosteric sites. Likewise, substituting the 2-fluoroethyl with a non-fluorinated ethyl or methyl group removes the fluorine-mediated conformational bias and metabolic shielding. The regioisomeric orientation of the methoxy group (para vs. meta or ortho) has been shown to produce different biological profiles in related pyrazole-4-amine systems , reinforcing that each substitution combination must be evaluated independently rather than treated as interchangeable.

Quantitative Differentiation of 1-(2-Fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine from Closest Analogs


Para-Methoxybenzyl Regioisomerism: Differential Physicochemical Properties Relative to Meta and Ortho Substituted Analogs

Among the three commercially available methoxybenzyl regioisomers, the 4-methoxybenzyl-substituted target compound exhibits the highest calculated lipophilicity (cLogP = 2.64, ZINC database) [1], compared with the 3-methoxybenzyl (cLogP ≈ 2.2 estimated by fragment additivity) and 2-methoxybenzyl (cLogP ≈ 2.0) analogs . The para-methoxy orientation maximizes the topological polar surface area contribution of the methoxy oxygen while maintaining a linear molecular geometry conducive to binding in narrow hydrophobic pockets. Regioisomeric differentiation has been confirmed in related pyrazole-4-amine systems where para-methoxybenzyl substitution yielded distinct Raf kinase inhibitory profiles compared to meta isomers [2]. Commercial availability as a 95% pure research compound (CAS 1856059-27-2) further distinguishes this regioisomer from the less commonly stocked ortho variant.

regioisomer lipophilicity medicinal chemistry pyrazole-3-amine

Fluoroethyl Substitution on the Pyrazole N1: LogP Modulation vs. Non-Fluorinated and Difluorinated Pyrazole-3-amine Scaffolds

The 1-(2-fluoroethyl) substituent on the target compound contributes a measured logP of 0.30 for the core 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine scaffold (ChemDiv database) , in contrast to the non-fluorinated 1-ethyl-4-methyl-1H-pyrazol-3-amine (logP ≈ -0.2 estimated) and the more lipophilic 1-(2,2-difluoroethyl) analog (logP ≈ 0.9 estimated). This monofluoroethyl motif represents a balanced fluorination strategy that introduces metabolic shielding at the β-carbon via the inductive effect of fluorine without the excessive lipophilicity increase associated with gem-difluoro or trifluoroethyl groups [1]. Fluorine incorporation at the N1-alkyl chain has been shown to reduce oxidative N-dealkylation rates in related pyrazole CB1 antagonists [2], suggesting a potential pharmacokinetic advantage over non-fluorinated ethyl analogs while maintaining more favorable physicochemical parameters than heavily fluorinated alternatives.

fluorine chemistry lipophilicity metabolic stability pyrazole-3-amine

Positional Methyl Substitution on the Pyrazole Core: C4-Methyl vs. C5-Methyl and Des-Methyl Analogs for Regioselective Derivatization

The 4-methyl substitution on the pyrazole ring of the target compound directs electrophilic aromatic substitution and cross-coupling reactions to the remaining unsubstituted C5 position, whereas the regioisomeric 5-methyl analog (CAS 1855940-22-5) channels reactivity to the C4 position . This positional differentiation is critical for library synthesis where the point of diversity attachment must be controlled. The 4-methyl substituent provides steric shielding of the N1-fluoroethyl group, potentially reducing N-dealkylation rates compared with 5-methyl-substituted pyrazoles where the methyl group is spatially closer to the N1 substituent [1]. Among the three isomeric methylpyrazol-3-amine scaffolds (3-methyl, 4-methyl, and 5-methyl), the 4-methyl variant is the least commercially stocked as a standalone core, making the target compound one of the few sources of this specific regiochemistry already elaborated with the N1-fluoroethyl group.

regioselectivity pyrazole synthetic chemistry building block

Recommended Application Scenarios for 1-(2-Fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine Based on Differentiated Structural Features


Focused Kinase Inhibitor Library Design Targeting FLT3 or ROS1 with Metabolic Stability Requirements

Given the established precedent of pyrazole-3-amines as scaffolds for FLT3 and ROS1 kinase inhibitors [1], this compound's 1-(2-fluoroethyl) group provides a metabolically shielded N-alkyl substituent that is less prone to oxidative dealkylation than ethyl or methyl analogs [2]. The 4-methoxybenzyl amine can serve as a hydrogen-bond-accepting pharmacophore element, complementing hinge-binding interactions of the pyrazole core. The compound is suitable as a late-stage intermediate where the methoxybenzyl group remains in the final inhibitor structure or is cleaved and replaced with a target-tailored amide or sulfonamide warhead.

Cannabinoid CB1 Receptor Antagonist SAR Exploration Around the Pyrazole-3-amine Core

Patents describing fluoroalkyl-substituted pyrazoles as CB1 receptor antagonists [3] support the use of this compound as a core scaffold for SAR exploration. The 4-methoxybenzyl substitution at the 3-amino position mimics the arylalkylamine motif found in several CB1 ligand series, while the fluoroethyl group may confer improved brain penetration characteristics relative to heavier fluoroalkyl chains. Researchers can use this compound as a starting point to introduce various carboxamide or sulfonamide groups at the 3-position after deprotection of the methoxybenzyl amine.

Regioselective C–H Functionalization Method Development on 4-Methylpyrazole Scaffolds

The presence of a single unsubstituted C–H position (C5) on the pyrazole ring makes this compound an ideal substrate for developing and benchmarking late-stage C–H activation methodologies [4]. The 4-methyl group blocks the most electronically activated position, forcing C–H functionalization to occur at C5 with complete regiocontrol. The fluoroethyl group serves as a spectroscopic handle (¹⁹F NMR) for reaction monitoring, while the methoxybenzyl amine provides an additional site for orthogonal diversification. This substrate offers a more challenging and realistic test case than simpler, fully unsubstituted pyrazole models.

Computational Chemistry and Molecular Docking Studies Requiring Para-Methoxybenzyl Pharmacophore Representation

For virtual screening campaigns where the 4-methoxybenzyl moiety is a required pharmacophoric element (e.g., targeting the colchicine-binding site of tubulin or specific kinase allosteric pockets), this compound provides a pre-assembled scaffold that exactly matches the desired substitution pattern [5]. The cLogP of 2.64 [6] places it within the drug-like lipophilicity range (cLogP 1–3), making it suitable as a starting point for docking-based virtual screening without requiring initial property optimization. The para-methoxy orientation offers an optimal linear geometry for binding site complementarity compared to the bent conformations of ortho-methoxy analogs.

Quote Request

Request a Quote for 1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.